molecular formula C18H17N3O5S B3303936 N-(4-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide CAS No. 921521-13-3

N-(4-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide

Cat. No. B3303936
CAS RN: 921521-13-3
M. Wt: 387.4 g/mol
InChI Key: XKJYXTCDSVCYAZ-UHFFFAOYSA-N
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Description

N-(4-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide, commonly known as DMF, is a small molecule drug that has shown potential in various scientific research applications. DMF is a thiazole derivative and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of DMF is not fully understood, but it is believed to involve the activation of the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway. This pathway is responsible for regulating the expression of antioxidant and detoxifying enzymes, which play a crucial role in protecting cells from oxidative stress and inflammation.
Biochemical and Physiological Effects:
DMF has been shown to have various biochemical and physiological effects, including the induction of antioxidant and detoxifying enzymes, the inhibition of pro-inflammatory cytokines, and the modulation of immune responses. DMF has also been shown to improve mitochondrial function and reduce oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using DMF in lab experiments is its ability to induce antioxidant and detoxifying enzymes, which can help protect cells from oxidative stress and inflammation. However, one of the limitations of using DMF is its stability, as it can degrade over time and under certain conditions.

Future Directions

There are several future directions for DMF research, including the development of more stable analogs, the investigation of its potential in other diseases, and the optimization of its synthesis method. DMF analogs with improved stability and potency could have significant therapeutic potential in various diseases. Additionally, further research is needed to fully understand the mechanism of action of DMF and its potential in other diseases. Furthermore, optimizing the synthesis method could lead to more efficient and cost-effective production of DMF.
Conclusion:
In conclusion, DMF is a small molecule drug with potential in various scientific research applications. Its ability to induce antioxidant and detoxifying enzymes, inhibit pro-inflammatory cytokines, and modulate immune responses make it a promising candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and potential in other diseases.

Scientific Research Applications

DMF has shown potential in various scientific research applications, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, DMF has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative diseases, DMF has been shown to have neuroprotective effects and improve cognitive function. In inflammation, DMF has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-[4-[2-(2,5-dimethoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S/c1-24-12-5-6-14(25-2)13(9-12)20-16(22)8-11-10-27-18(19-11)21-17(23)15-4-3-7-26-15/h3-7,9-10H,8H2,1-2H3,(H,20,22)(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKJYXTCDSVCYAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide
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N-(4-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide
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N-(4-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide
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N-(4-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide
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N-(4-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide
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N-(4-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide

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